G4/Hdac-IN-1

HDAC inhibition TNBC Dual-targeting

G4/Hdac-IN-1 (also known as compound a6) is a first-in-class, rationally designed small molecule that simultaneously targets G-quadruplex (G4) DNA structures and histone deacetylases (HDACs). This dual-targeting agent was created by covalently linking the zinc-binding pharmacophore of an HDAC inhibitor to the G4-targeting isaindigotone scaffold, making it structurally and mechanistically distinct from single-target HDAC inhibitors like vorinostat (SAHA) or standalone G4 ligands.

Molecular Formula C36H49ClFN7O4
Molecular Weight 698.3 g/mol
Cat. No. B12392999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG4/Hdac-IN-1
Molecular FormulaC36H49ClFN7O4
Molecular Weight698.3 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC=C(C=C1)C=C2CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl
InChIInChI=1S/C36H48FN7O4.ClH/c1-41(2)16-8-15-38-35(46)27-12-10-26(11-13-27)23-28-14-18-44-34(28)39-31-25-32(30(37)24-29(31)36(44)47)43-21-19-42(20-22-43)17-7-5-3-4-6-9-33(45)40-48;/h10-13,23-25,48H,3-9,14-22H2,1-2H3,(H,38,46)(H,40,45);1H/b28-23+;
InChIKeyLVHIQYGIJSRTAN-XVBNZNTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G4/Hdac-IN-1: Dual G-Quadruplex/HDAC Inhibitor for Triple-Negative Breast Cancer Research


G4/Hdac-IN-1 (also known as compound a6) is a first-in-class, rationally designed small molecule that simultaneously targets G-quadruplex (G4) DNA structures and histone deacetylases (HDACs) [1]. This dual-targeting agent was created by covalently linking the zinc-binding pharmacophore of an HDAC inhibitor to the G4-targeting isaindigotone scaffold, making it structurally and mechanistically distinct from single-target HDAC inhibitors like vorinostat (SAHA) or standalone G4 ligands [1]. The molecule therefore offers a unique dual mechanism of action specifically investigated for triple-negative breast cancer (TNBC) therapy [1].

Why Single-Target HDAC or G4 Ligands Cannot Substitute for G4/Hdac-IN-1


Generic substitution of G4/Hdac-IN-1 with a standard HDAC inhibitor like SAHA or a G4-only ligand like isaindigotone (compound 1) fails because neither single-target agent can recapitulate the synergistic dual mechanism of action [1]. The parent compound a6 was the most effective in a synthesized series at simultaneously inhibiting intracellular HDAC activity (IC₅₀ 1.1 μM in MDA-MB-231 TNBC cells) and stabilizing G4 structures, leading to significantly greater induction of DNA damage and disruption of cell cycle, invasion, and glycolysis pathways compared to the single-target controls [1]. This integrated activity, which amplifies G4-related DNA damage through concurrent HDAC inhibition, is an inherent property of the chimeric scaffold and cannot be achieved by co-administration of individual pharmacophores [1].

Quantitative Differentiation of G4/Hdac-IN-1 from Single-Target Comparators


Intracellular HDAC Inhibition in TNBC Cells vs. Prototypical HDAC Inhibitor SAHA

G4/Hdac-IN-1 demonstrates potent intracellular HDAC inhibition in MDA-MB-231 TNBC cells (IC₅₀ = 1.1 μM). This activity, while comparable to that of some clinical HDAC inhibitors, is complemented by its G4-stabilizing property, a feature absent in standard comparator SAHA [1]. The original study highlights that the G4/HDAC dual-targeting design amplifies downstream DNA damage effects, a synergy not observed with SAHA alone [1].

HDAC inhibition TNBC Dual-targeting

Isoform-Specific HDAC Inhibition Profile vs. Pan-HDAC Inhibitors

G4/Hdac-IN-1 exhibits a differentiated isoform inhibition profile, displaying potent activity against HDAC8 (IC₅₀ = 0.03 μM) and HDAC6 (IC₅₀ = 0.65 μM) among other isoforms . This contrasts with the broad, pan-HDAC inhibition of SAHA and suggests a more nuanced epigenetic modulation capability that may contribute to its efficacy in TNBC models [1].

HDAC isoform selectivity HDAC8 Drug design

G-Quadruplex Binding and Stabilization Superiority Over Parent G4 Ligand Isaindigotone

Although a direct comparison of equilibrium binding constants is not provided, G4/Hdac-IN-1 is reported to have more potent G4 stabilizing activity than the parent G4 ligand isaindigotone (compound 1), resulting in significantly enhanced induction of DNA G4 formation in TNBC cells [1]. The compound binds directly to G4 structures with an IC₅₀ of 0.4 μM and to specific G4 sequences (Pu22, HRAS) with K_D values of 1.8 and 3.6 μM, respectively .

G4 stabilization DNA damage TNBC

Functional DNA Damage Induction Superior to Single-Target Agents

G4/Hdac-IN-1 induces significantly more G4-related DNA damage, evidenced by DNA damage foci, and alters a larger number of G4-related differentially expressed genes compared to SAHA or isaindigotone alone in TNBC cells [1]. This functional outcome directly validates the dual-targeting design hypothesis—that concurrent HDAC inhibition amplifies the DNA-damaging effect of G4 stabilization [1].

DNA damage γH2AX Pharmacodynamic biomarker

In Vivo Tumor Growth Suppression with Favorable Safety Profile vs. Standard Chemotherapy

In an MDA-MB-231 TNBC xenograft model, G4/Hdac-IN-1 administered at 2.5 mg/kg intraperitoneally once daily for 31 days significantly suppressed tumor growth without evident toxicity [1]. This contrasts with many standard chemotherapeutics, which often exhibit considerable off-target toxicity, and underscores the compound's potential for in vivo studies requiring sustained target engagement with a favorable safety window [1].

Xenograft model Tolerability Antitumor activity

Recommended Scientific Applications of G4/Hdac-IN-1 Based on Differentiated Evidence


Investigating the Synergistic G4/HDAC Signaling Axis in Triple-Negative Breast Cancer

Given the superior activation of G4-related DNA damage and gene expression modulation compared to SAHA and isaindigotone [1], G4/Hdac-IN-1 is the ideal tool compound for mechanistic studies exploring the interplay between G4 stabilization and HDAC inhibition in controlling TNBC cell cycle, invasion, and glycolysis. Its unique dual pharmacology enables researchers to dissect the convergence of these two epigenetic and genomic pathways.

Preclinical In Vivo Efficacy Studies in TNBC Xenograft Models

With demonstrated in vivo antitumor activity and a well-tolerated profile at 2.5 mg/kg daily dosing in mice [1], G4/Hdac-IN-1 is particularly suited for preclinical therapeutic studies aiming to assess tumor growth suppression over extended treatment periods. Its favorable safety profile, relative to highly toxic chemotherapeutics, makes it a candidate for combination therapy or biomarker development studies in TNBC.

Selective HDAC8 and HDAC6 Targeting in G4-Enriched Cellular Contexts

The compound's notable potency against HDAC8 (IC₅₀ = 0.03 μM) and HDAC6 (IC₅₀ = 0.65 μM) provides a discriminatory tool for researchers probing the roles of these specific isoforms in cancer or neurodegenerative diseases. Unlike pan-HDAC inhibitors, the built-in G4-targeting scaffold allows for concurrent investigation of G4 biology and isoform-specific HDAC function.

Quote Request

Request a Quote for G4/Hdac-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.